molecular formula C9H12N4S B1483932 1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 2098048-21-4

1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No. B1483932
CAS RN: 2098048-21-4
M. Wt: 208.29 g/mol
InChI Key: AYQTZXDOWBRBJJ-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine, or more commonly known as AETP, is a heterocyclic amine that has been studied for its potential applications in various scientific fields. AETP is a pyrazolamine derivative with a thiophen-3-yl ring structure and a tertiary amino group. It has been studied for its potential applications in the synthesis of various compounds, and it has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.

Scientific Research Applications

Material Science Applications

In material science, related compounds have been used in the functional modification of polymers. For example, radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels were modified through condensation reactions with various aliphatic and aromatic amines, including pyrazole derivatives. This modification aims to enhance the thermal stability and antibacterial properties of the polymers, suggesting potential applications in medical devices and wound healing materials (Aly & El-Mohdy, 2015).

Medicinal Chemistry Applications

In medicinal chemistry, pyrazole derivatives have been synthesized for various biological activities, including antitumor, antifungal, and antibacterial pharmacophore sites identification. These compounds are evaluated in vitro against different bacterial strains and cancer cell lines, revealing their potential as therapeutic agents (Titi et al., 2020). Another study synthesized phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which were evaluated for antidepressant activity, demonstrating the compound's potential in addressing mental health disorders (Mathew et al., 2014).

Synthetic Chemistry Applications

In synthetic chemistry, research has been conducted on generating structurally diverse libraries through alkylation and ring closure reactions involving pyrazole and thiophene derivatives. These studies aim at creating novel compounds with potential pharmaceutical applications, highlighting the versatility of pyrazole derivatives in drug development (Roman, 2013).

properties

IUPAC Name

2-(2-aminoethyl)-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,2-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQTZXDOWBRBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 3
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 4
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 5
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine
Reactant of Route 6
1-(2-aminoethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-amine

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